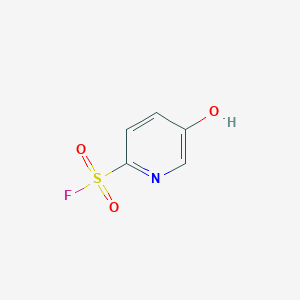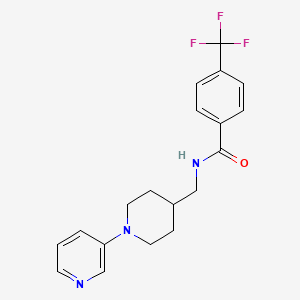
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. TAK-659 has been found to selectively inhibit the activity of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the proliferation and survival of cancer cells and immune cells.
Mechanism Of Action
BTK is a key signaling molecule in the B-cell receptor and Fc receptor signaling pathways, which play critical roles in the proliferation and survival of cancer cells and immune cells. N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide binds to the ATP-binding pocket of BTK and selectively inhibits its activity, leading to downstream inhibition of the B-cell receptor and Fc receptor signaling pathways.
Biochemical and Physiological Effects:
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. In cancer cells, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide inhibits cell proliferation and induces apoptosis, leading to tumor regression. In immune cells, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide suppresses cytokine production and inhibits immune cell activation, leading to suppression of inflammation and autoimmune responses.
Advantages And Limitations For Lab Experiments
One of the major advantages of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is its high selectivity for BTK, which minimizes off-target effects and toxicity. N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and long half-life. However, one limitation of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is its potential to induce drug resistance in cancer cells, which may limit its long-term efficacy.
Future Directions
There are several potential future directions for the development of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide as a therapeutic agent. One direction is the combination of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide with other targeted therapies or immune checkpoint inhibitors, which may enhance its anti-tumor or anti-inflammatory activity. Another direction is the development of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide as a precision medicine, based on genetic or molecular biomarkers that predict response to BTK inhibition. Finally, the clinical development of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide in various cancers and autoimmune diseases is ongoing, and further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-bromopyridine with piperidine to form 1-(pyridin-3-yl)piperidine. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to form N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide.
Scientific Research Applications
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has been extensively studied in preclinical models of various cancers and autoimmune diseases. In vitro studies have shown that N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide selectively inhibits BTK activity in cancer cells and immune cells, leading to inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. In vivo studies have demonstrated that N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has potent anti-tumor and anti-inflammatory activity in xenograft models and autoimmune disease models, respectively.
properties
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)16-5-3-15(4-6-16)18(26)24-12-14-7-10-25(11-8-14)17-2-1-9-23-13-17/h1-6,9,13-14H,7-8,10-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAGLXSKBJDTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2589863.png)
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2589865.png)

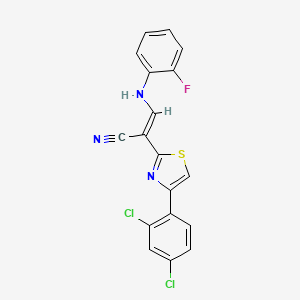
![benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2589870.png)
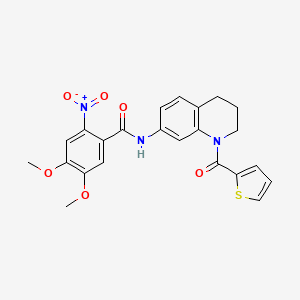
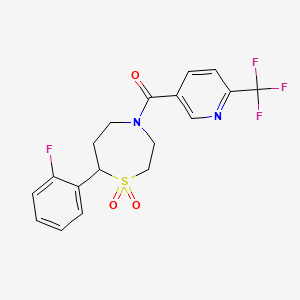

![5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2589879.png)
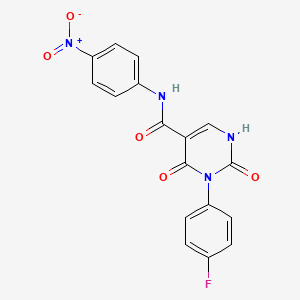
![7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one](/img/structure/B2589881.png)
